molecular formula C18H27N5O4S B2659933 6-(4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one CAS No. 1421459-44-0

6-(4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2659933
CAS No.: 1421459-44-0
M. Wt: 409.51
InChI Key: GZUXBWFQKSNXJO-UHFFFAOYSA-N
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Description

6-(4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H27N5O4S and its molecular weight is 409.51. The purity is usually 95%.
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Biological Activity

6-(4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a novel compound under investigation for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C17H24N4O3SC_{17}H_{24}N_{4}O_{3}S with a molecular weight of 364.46 g/mol. It features a complex structure that includes a piperazine ring, a piperidine moiety, and a pyridazinone core, which are known to contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Monoamine Oxidase Inhibition : The compound is believed to act as a reversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial in mood regulation and neurodegenerative diseases .
  • Receptor Modulation : The compound may also interact with specific receptors, potentially altering their activity. This could involve acting as an agonist or antagonist, influencing various signaling pathways within cells .

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound:

Inhibition Studies

  • Monoamine Oxidase (MAO) Activity :
    • The compound demonstrated significant inhibition of MAO-A and MAO-B with IC50 values indicating potency comparable to known inhibitors. For instance, derivatives similar to this compound showed IC50 values ranging from 0.022 µM to 0.4 µM .
  • Selectivity and Reversibility :
    • The selectivity index for MAO-B was notably high, suggesting potential for targeted therapies in neurodegenerative disorders like Alzheimer's disease. The reversibility of inhibition was confirmed through dialysis studies, indicating that the compound does not permanently bind to the enzyme .

Cytotoxicity Assessments

Cytotoxicity studies conducted on healthy fibroblast cell lines (L929) revealed that the compound exhibited minimal cytotoxic effects at therapeutic concentrations, supporting its potential use in clinical settings .

Case Studies and Research Findings

Several key studies have investigated the biological activity of related compounds:

  • Study on Pyridazinones : A series of pyridazinone derivatives were synthesized and evaluated for their MAO inhibitory activities. Compounds with structural similarities to this compound showed promising results in terms of selectivity and potency against MAO-B .
  • Functional Characterization : Another study focused on functionalized piperazine compounds revealed insights into structure-activity relationships (SAR), demonstrating that modifications can enhance inhibitory potency against MAO enzymes .

Data Tables

CompoundTargetIC50 (µM)Selectivity Index
This compoundMAO-B0.022High
Related Pyridazinone DerivativeMAO-B0.013120.8
Related CompoundMAO-A1.57Moderate

Properties

IUPAC Name

6-[4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O4S/c1-20-17(24)5-4-16(19-20)21-8-6-14(7-9-21)18(25)22-10-12-23(13-11-22)28(26,27)15-2-3-15/h4-5,14-15H,2-3,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXBWFQKSNXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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